3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine
Description
3-Methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine is a pyridazine derivative featuring a 3-methylpyridazine core substituted with a piperidin-3-yloxy group. The piperidine ring is further functionalized with a 4-methylthiophene-2-carbonyl moiety.
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(20)19-7-3-4-13(9-19)21-15-6-5-12(2)17-18-15/h5-6,8,10,13H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZNHNGDCKUESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Thiophene vs. Oxazole Analogues
A structurally related compound, 3-methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (BK70659, CAS 2034444-12-5), replaces the 4-methylthiophene group with a 5-methyloxazole moiety and employs a pyrrolidine ring instead of piperidine . Key differences include:
- Lipophilicity : The sulfur atom in thiophene increases lipophilicity, which may influence membrane permeability and metabolic stability.
- Ring Size : Piperidine (6-membered) versus pyrrolidine (5-membered) alters conformational flexibility and hydrogen-bonding capacity.
Piperazine-Based Pyridazinones
Compounds like 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine () utilize a piperazine ring instead of piperidine .
Planar Thiophene-Pyridazine Systems
Single-crystal X-ray studies of 3-methyl-6-(thiophen-2-yl)pyridazine (Compound 146) reveal near-planar geometries stabilized by N-to-S σ* interactions (N–S distance: 2.89 Å; torsion angle: 0.2°) . The target compound’s 4-methylthiophene group likely adopts a similar planar conformation, promoting strong intermolecular interactions critical for crystallinity or receptor binding.
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine is a synthetic organic compound with potential therapeutic applications. Its structure features a pyridazine ring, which is known for various biological activities, and it is modified with piperidine and thiophene moieties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C16H19N3O2S, with a molecular weight of 303.40 g/mol. The compound is characterized by its unique combination of functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O2S |
| Molecular Weight | 303.40 g/mol |
| CAS Number | 2034439-18-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities. The precise mechanism depends on the biological context in which the compound is utilized.
Anticancer Properties
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer activity. For instance, substituted pyridazinones have been reported as potent inhibitors of c-Met kinase, which is often overexpressed in cancers. The structure-activity relationship (SAR) studies suggest that modifications in the pyridazine scaffold can enhance its inhibitory effects on cancer cell lines driven by c-Met signaling pathways .
Case Studies
- Inhibition of c-Met Kinase : A study explored the SAR of phenyl-substituted pyridazinones and their effects on c-Met driven cell lines. The findings indicated that certain structural modifications significantly increased the potency of these compounds against cancer cells .
- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in human leukemia cells (HL-60) in a dose-dependent manner, suggesting that this compound may exhibit similar properties .
Research Findings
Recent studies have highlighted the potential applications of this compound in medicinal chemistry:
- Synthetic Routes : The synthesis often involves multi-step reactions such as Suzuki–Miyaura coupling, which allows for the construction of complex organic frameworks.
- Biological Testing : In vitro studies are necessary to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
